molecular formula C11H15N B11920687 1-Benzyl-3-methylazetidine CAS No. 55702-31-3

1-Benzyl-3-methylazetidine

Cat. No.: B11920687
CAS No.: 55702-31-3
M. Wt: 161.24 g/mol
InChI Key: ZIWCHAZURPWYCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylazetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-benzyl-2-chloroethylamine with a base can lead to the formation of this compound . Another method involves the use of azetidine derivatives, which can be functionalized to introduce the benzyl and methyl groups .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

1-benzyl-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWCHAZURPWYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302056
Record name 1-Benzyl-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55702-31-3
Record name Azetidine, 3-methyl-1-(phenylmethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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